7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-
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Overview
Description
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the 1,3-Dihydroxypropan-2-yl Group: This step involves the reaction of the intermediate with 1,3-dihydroxypropan-2-yl derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Amino-Substituted Pyrimidines: These compounds have similar amino groups but different core structures.
Hydroxypropan-2-yl Derivatives: These compounds share the hydroxypropan-2-yl group but have different core structures.
Uniqueness
4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
118043-70-2 |
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Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N5O4/c12-9-8-7(10(13)19)1-16(11(8)15-4-14-9)5-20-6(2-17)3-18/h1,4,6,17-18H,2-3,5H2,(H2,13,19)(H2,12,14,15) |
InChI Key |
MBEDXJIXQVXSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C(=O)N |
Origin of Product |
United States |
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